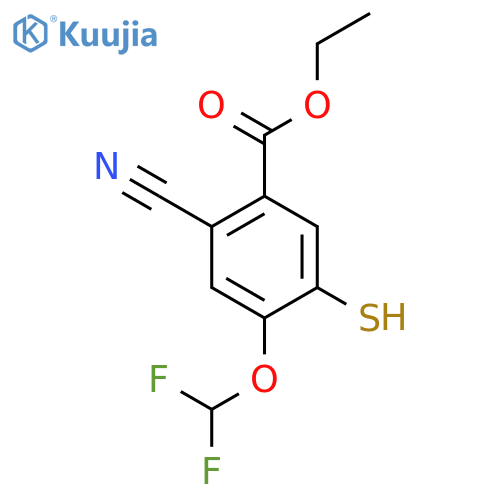

Cas no 1805658-13-2 (Ethyl 2-cyano-4-difluoromethoxy-5-mercaptobenzoate)

Ethyl 2-cyano-4-difluoromethoxy-5-mercaptobenzoate 化学的及び物理的性質

名前と識別子

-

- Ethyl 2-cyano-4-difluoromethoxy-5-mercaptobenzoate

-

- インチ: 1S/C11H9F2NO3S/c1-2-16-10(15)7-4-9(18)8(17-11(12)13)3-6(7)5-14/h3-4,11,18H,2H2,1H3

- InChIKey: IHZPXJVYIZZCDF-UHFFFAOYSA-N

- SMILES: SC1=CC(C(=O)OCC)=C(C#N)C=C1OC(F)F

計算された属性

- 水素結合ドナー数: 1

- 氢键受体数量: 7

- 重原子数量: 18

- 回転可能化学結合数: 5

- 複雑さ: 344

- トポロジー分子極性表面積: 60.3

- XLogP3: 2.9

Ethyl 2-cyano-4-difluoromethoxy-5-mercaptobenzoate Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015018585-250mg |

Ethyl 2-cyano-4-difluoromethoxy-5-mercaptobenzoate |

1805658-13-2 | 97% | 250mg |

494.40 USD | 2021-05-31 | |

| Alichem | A015018585-1g |

Ethyl 2-cyano-4-difluoromethoxy-5-mercaptobenzoate |

1805658-13-2 | 97% | 1g |

1,564.50 USD | 2021-05-31 | |

| Alichem | A015018585-500mg |

Ethyl 2-cyano-4-difluoromethoxy-5-mercaptobenzoate |

1805658-13-2 | 97% | 500mg |

806.85 USD | 2021-05-31 |

Ethyl 2-cyano-4-difluoromethoxy-5-mercaptobenzoate 関連文献

-

Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908

-

Cristina Wippert Rodrigues,Christian Limberg,Hans Pritzkow Chem. Commun., 2004, 2734-2735

-

Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332

-

Yu shen Liu,Guofeng Yang,Feng Xie,Chun Zhu,Yingzhou Yu,Xiumei Zhang,Naiyan Lu,Yueke Wang,Guoqing Chen Nanoscale Adv., 2021,3, 2649-2656

-

Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902

-

Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615

-

Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946

-

Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690

-

Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112

Ethyl 2-cyano-4-difluoromethoxy-5-mercaptobenzoateに関する追加情報

Ethyl 2-cyano-4-difluoromethoxy-5-mercaptobenzoate: A Comprehensive Overview

Ethyl 2-cyano-4-difluoromethoxy-5-mercaptobenzoate, also known by its CAS registry number CAS No. 1805658-13-2, is a complex organic compound with a diverse range of applications in various fields. This compound has garnered significant attention in recent years due to its unique chemical properties and potential uses in pharmaceuticals, agrochemicals, and advanced materials. The structure of this compound is characterized by a benzoate backbone with substituents that include a cyano group, a difluoromethoxy group, and a mercapto group, each contributing to its distinctive reactivity and functionality.

The synthesis of Ethyl 2-cyano-4-difluoromethoxy-5-mercaptobenzoate involves a series of carefully controlled reactions, often employing multi-step processes to achieve the desired product. Recent advancements in synthetic chemistry have enabled more efficient and environmentally friendly methods for its production. For instance, researchers have explored the use of catalytic systems and green solvents to minimize waste and improve yields. These developments are particularly important given the increasing demand for sustainable chemical manufacturing practices.

One of the most promising applications of this compound lies in the field of pharmacology. Studies have shown that Ethyl 2-cyano-4-difluoromethoxy-5-mercaptobenzoate exhibits potential as a lead compound for drug development, particularly in the treatment of infectious diseases and cancer. Its ability to interact with specific biological targets makes it a valuable tool in medicinal chemistry. Recent research has focused on optimizing its bioavailability and reducing potential side effects through structural modifications.

In addition to its pharmaceutical applications, this compound has also found use in agrochemicals. Its ability to act as a fungicide or insecticide has been explored in several studies, with promising results indicating its effectiveness against various crop pests. The incorporation of fluorine atoms in its structure enhances its stability and bioactivity, making it a strong candidate for agricultural applications.

The electronic properties of Ethyl 2-cyano-4-difluoromethoxy-5-mercaptobenzoate make it an interesting material for use in electronic devices. Researchers have investigated its potential as an organic semiconductor or as a component in light-emitting diodes (LEDs). Recent breakthroughs in materials science have highlighted its ability to facilitate efficient charge transport, which is crucial for high-performance electronic devices.

From an analytical perspective, the compound's structure provides numerous opportunities for chemical modification and functionalization. Its versatility allows it to serve as a building block for more complex molecules, opening up avenues for innovation across multiple disciplines. The presence of multiple functional groups enables chemists to tailor its properties for specific applications, further enhancing its utility.

In conclusion, Ethyl 2-cyano-4-difluoromethoxy-5-merscapto-benzoate is a multifaceted compound with significant potential across various industries. Its unique chemical structure, combined with recent advancements in synthesis and application techniques, positions it as a key player in modern chemistry research. As ongoing studies continue to uncover new possibilities for this compound, it is likely to play an increasingly important role in both academic and industrial settings.

1805658-13-2 (Ethyl 2-cyano-4-difluoromethoxy-5-mercaptobenzoate) Related Products

- 1448044-44-7(N-(1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methylcyclopropanecarboxamide)

- 1803778-50-8(5-Mercapto-6-nitropicolinonitrile)

- 2639401-52-6({4-amino-3-methyl-2-oxabicyclo2.1.1hexan-1-yl}methanol hydrochloride)

- 2097865-13-7(1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one)

- 2361920-76-3(rac-(4aR,7aR)-octahydropyrano[2,3-c]pyrrole)

- 921880-06-0(N-(3-fluorophenyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo4,3-cpyridine-7-carboxamide)

- 2229083-66-1({4,4-difluoro-1-2-(propan-2-yloxy)phenylcyclohexyl}methanamine)

- 1692584-41-0(6-(3,4-difluorophenyl)pyridazine-3-thiol)

- 2680712-04-1(tert-butyl N-{1-(4-bromophenyl)methyl-1H-1,2,4-triazol-3-yl}carbamate)

- 1351951-84-2(N-[2-(3,4-Di(methoxy-d3)phenyl)ethyl]formamide)